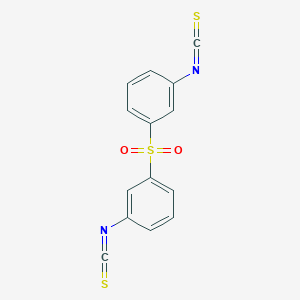![molecular formula C32H24O4 B13991807 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol CAS No. 80034-18-0](/img/structure/B13991807.png)
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including material science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 9,10-dibromoanthracene with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it can absorb and emit photons, making it useful in applications like bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(triisopropylsilylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
80034-18-0 |
|---|---|
Molekularformel |
C32H24O4 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O4/c1-35-25-15-11-23(12-16-25)19-21-31(33)27-7-3-5-9-29(27)32(34,30-10-6-4-8-28(30)31)22-20-24-13-17-26(36-2)18-14-24/h3-18,33-34H,1-2H3 |
InChI-Schlüssel |
OYEFWGPZRBMIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=C(C=C5)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
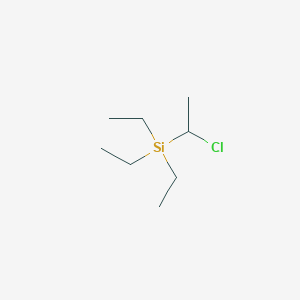
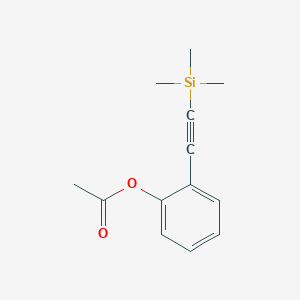

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

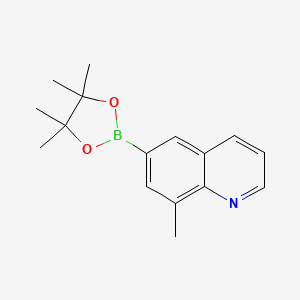
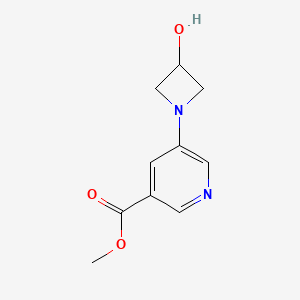
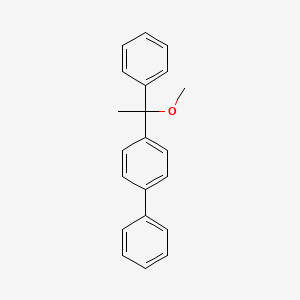
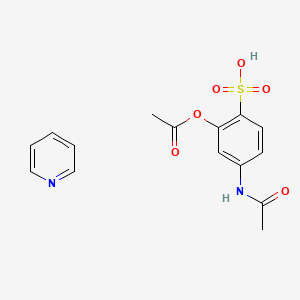
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
